2-Bromo-5-(trifluoromethyl)pyrimidine

説明

Significance of Pyrimidine (B1678525) Scaffolds in Advanced Chemical Sciences

The pyrimidine nucleus is a fundamental heterocyclic scaffold that is ubiquitous in nature and synthetic chemistry. ingentaconnect.com As a core component of the nucleobases cytosine, thymine, and uracil, it is integral to the structure of DNA and RNA. ingentaconnect.comresearchgate.net Beyond its role in genetic material, the pyrimidine ring is a key pharmacophoric element present in a wide array of therapeutic agents and biologically active molecules. mdpi.combohrium.com

Medicinal chemists have extensively explored pyrimidine derivatives due to their capacity to interact with various biological targets, leading to a broad spectrum of pharmacological activities. mdpi.comijpsr.com These activities include anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic properties. researchgate.netijpsr.com The versatility of the pyrimidine scaffold allows for structural modifications that can fine-tune a compound's biological and physicochemical profile, making it a privileged structure in drug discovery and development. ingentaconnect.combohrium.com Its presence in numerous FDA-approved drugs underscores its established significance in medicinal chemistry. ingentaconnect.com

Strategic Importance of Trifluoromethylated and Halogenated Heterocycles

The incorporation of fluorine atoms and trifluoromethyl (CF3) groups into heterocyclic compounds is a well-established strategy in medicinal chemistry to enhance molecular properties. mdpi.comnih.gov The trifluoromethyl group, in particular, is highly valued for its unique combination of characteristics. It is significantly more lipophilic than a methyl group, which can improve a molecule's ability to permeate biological membranes. mdpi.com Furthermore, its strong electron-withdrawing nature can profoundly alter the electronic properties of an aromatic ring, influencing the molecule's reactivity and metabolic stability. mdpi.combohrium.com Introducing a CF3 group can block metabolic hotspots on a molecule, thereby increasing its biological half-life. mdpi.com

Similarly, halogens like bromine serve a crucial role in drug design. The inclusion of these bulky atoms can exploit steric effects to enhance binding affinity at a molecular target's active site. mdpi.comresearchgate.net The carbon-bromine bond also serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to build more complex molecular architectures. This reactivity is fundamental to the utility of halogenated heterocycles as synthetic intermediates. The combination of both halogen and trifluoromethyl substituents on a heterocyclic core, therefore, offers a powerful approach to creating novel compounds with potentially superior pharmacokinetic and pharmacodynamic profiles. nih.gov

Overview of 2-Bromo-5-(trifluoromethyl)pyrimidine as a Privileged Synthetic Synthon

This compound is a specialized chemical reagent that embodies the strategic advantages of both halogenation and trifluoromethylation on a pyrimidine core. It serves as a highly valuable synthon, or building block, in organic synthesis for the construction of more complex, functionalized pyrimidine derivatives. nih.govresearchgate.netrsc.org

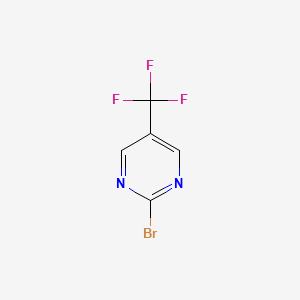

The structure features a bromine atom at the 2-position and a trifluoromethyl group at the 5-position of the pyrimidine ring. The bromine atom is a key reactive site, making the compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. wikipedia.orgwikipedia.org For instance, the bromine atom facilitates:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form a new C-C bond, allowing for the introduction of various aryl or heteroaryl substituents. wikipedia.orgnih.gov

Buchwald-Hartwig Amination: Reaction with amines to form a new C-N bond, a critical transformation for synthesizing a wide range of aromatic amines. wikipedia.orgresearchgate.netnih.gov

The trifluoromethyl group, meanwhile, imparts its characteristic electronic and steric properties onto the final products, potentially enhancing their biological activity and metabolic stability. mdpi.com The strategic placement of these two functional groups makes this compound a versatile and sought-after intermediate for synthesizing novel compounds in the pharmaceutical and agrochemical industries. nih.govacs.org

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 69034-09-9 |

| Molecular Formula | C5H2BrF3N2 |

| Molecular Weight | 226.98 g/mol sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Boiling Point | 247.2 ± 50.0 °C at 760 mmHg sigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com |

| InChI Key | FEAGCADVLQYESC-UHFFFAOYSA-N sigmaaldrich.com |

Structure

3D Structure

特性

IUPAC Name |

2-bromo-5-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3N2/c6-4-10-1-3(2-11-4)5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEAGCADVLQYESC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40604728 | |

| Record name | 2-Bromo-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69034-09-9 | |

| Record name | 2-Bromo-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 5 Trifluoromethyl Pyrimidine and Analogous Derivatives

Direct Halogenation Strategies

Direct halogenation of a pre-formed pyrimidine (B1678525) ring is a common and often efficient method for introducing a bromine atom. The success of this approach hinges on controlling the regioselectivity of the reaction, particularly in substituted pyrimidines.

Regioselective Bromination Approaches

The introduction of a bromine atom at the C-5 position of the pyrimidine ring can be accomplished through electrophilic aromatic substitution. The pyrimidine ring is generally electron-deficient, which can make electrophilic substitution challenging. However, the presence of activating groups or the use of potent brominating agents can facilitate the reaction. For pyrimidine derivatives, particularly those with activating groups like amino or hydroxyl groups, direct bromination is a viable strategy.

A common method involves the use of elemental bromine in a suitable solvent, such as glacial acetic acid. nih.gov For instance, 2-amino-4(3H)-pyrimidinone derivatives can be regioselectively brominated at the C-5 position. nih.gov The reaction typically proceeds at room temperature, and after completion, the solvent is removed under reduced pressure, with the solid residue being washed to yield the desired 5-bromo product. nih.gov

Another widely used reagent for regioselective bromination is N-bromosuccinimide (NBS). mdpi.com NBS is a milder source of electrophilic bromine and is often used with a catalyst or initiator in solvents like acetonitrile (B52724) or dichloromethane. mdpi.com The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields of the desired 5-bromo-pyrimidine derivative.

Table 1: Reagents for Regioselective Bromination of Pyrimidines

| Reagent | Typical Conditions | Selectivity | Reference |

|---|---|---|---|

| Bromine (Br₂) | Glacial Acetic Acid, Room Temperature | High for C-5 position in activated pyrimidines | nih.gov |

| N-Bromosuccinimide (NBS) | Acetonitrile or Dichloromethane, often with catalyst/initiator | Good for C-5 position, milder conditions | mdpi.com |

Halogen Exchange Reactions from Precursor Pyrimidines

Halogen exchange, often referred to as the Finkelstein reaction, provides an alternative route to 2-bromo-5-(trifluoromethyl)pyrimidine from other halogenated precursors, most commonly 2-chloro-5-(trifluoromethyl)pyrimidine. wikipedia.org This nucleophilic substitution reaction is typically an equilibrium process. The reaction can be driven to completion by using a large excess of the bromide salt or by exploiting the differential solubility of the resulting halide salts. wikipedia.org

In a typical procedure, a 2-chloropyrimidine (B141910) derivative is treated with a bromide salt such as sodium bromide (NaBr) or copper(I) bromide (CuBr) in a suitable polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). wikipedia.org The choice of solvent is crucial; for example, in the classic Finkelstein reaction, the lower solubility of sodium chloride in acetone compared to sodium iodide drives the reaction forward when preparing iodoalkanes. wikipedia.org For aromatic systems, the reaction can be more challenging and may require a catalyst, such as copper(I) salts, to facilitate the substitution. wikipedia.org

Multistep Synthesis from Readily Available Precursors

Building the this compound molecule through a stepwise assembly of the pyrimidine ring or by functional group interconversion on a precursor ring allows for greater control and versatility.

Routes Involving Nitropyrimidine Intermediates

A powerful and versatile method for introducing a bromine atom onto a pyrimidine ring is through the use of a nitropyrimidine intermediate and a subsequent Sandmeyer reaction. wikipedia.orggoogle.com This multi-step approach typically involves:

Nitration: Introduction of a nitro group onto the pyrimidine ring or a precursor molecule.

Reduction: The nitro group is reduced to an amino group, often using catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or other reducing agents. acs.org

Diazotization and Bromination: The resulting aminopyrimidine is then converted to a diazonium salt using a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid. This unstable intermediate is immediately treated with a copper(I) bromide (CuBr) solution, which facilitates the replacement of the diazonium group with a bromine atom, releasing nitrogen gas. wikipedia.orggoogle.comnih.gov

This sequence is particularly useful for synthesizing substitution patterns that are not easily accessible through direct electrophilic substitution. organic-chemistry.org The Sandmeyer reaction is a well-established and reliable method for converting aryl amines to aryl halides. nih.gov

Methods Utilizing Malonate Derivatives

The construction of the pyrimidine ring itself is a fundamental strategy, and malonate derivatives are common C-C-C synthons for this purpose. bu.edu.eg The Biginelli reaction and related condensations are classic examples where a β-dicarbonyl compound, an aldehyde, and a urea (B33335) or thiourea (B124793) derivative react to form a dihydropyrimidinone, which can be further modified. researchgate.net

In the context of this compound, a plausible route would involve the condensation of a trifluoromethyl-containing three-carbon unit with a nitrogen-containing species. For example, diethyl malonate can react with a suitable precursor under basic conditions to begin the formation of the pyrimidine ring. researchgate.net A general approach involves the reaction of an amidine, urea, or guanidine (B92328) derivative with a 1,3-bifunctional three-carbon fragment to construct the pyrimidine ring. bu.edu.eg The bromine atom can either be incorporated into one of the starting fragments or introduced at a later stage after the pyrimidine ring has been formed and functionalized.

Fluorination and Trifluoromethylation Techniques in Pyrimidine Synthesis

The introduction of the trifluoromethyl (CF₃) group is a critical step in the synthesis of the target compound and its analogues. This group significantly influences the electronic properties and biological activity of the molecule.

One major strategy is to build the pyrimidine ring using a precursor that already contains the trifluoromethyl group. A common starting material for this approach is ethyl trifluoroacetoacetate. nih.gov This β-ketoester can undergo condensation reactions with amidines or ureas to form trifluoromethyl-substituted pyrimidinones, which can then be further functionalized, for example, by converting the hydroxyl group to a bromine atom. nih.gov

Alternatively, the trifluoromethyl group can be introduced directly onto a pre-existing pyrimidine ring. This can be achieved through a copper-mediated trifluoromethylation reaction. For example, a bromo- or iodo-pyrimidine can be reacted with a trifluoromethylating agent in the presence of a copper catalyst. chemicalbook.com A specific, though not on a pyrimidine ring, example of trifluoromethylation involves the use of methyl fluorosulfonyldifluoroacetate (MeO₂CCF₂SO₂F) as the trifluoromethyl source, with copper(I) iodide (CuI) as a catalyst in a solvent like DMF at elevated temperatures. chemicalbook.com This method has been successfully used in the synthesis of 5-bromo-2-(trifluoromethyl)pyrimidine, achieving a yield of 76.6%. chemicalbook.com

Table 2: Summary of a Copper-Mediated Trifluoromethylation Reaction

| Parameter | Details |

|---|---|

| Starting Material | Not explicitly a pyrimidine in the source, but the product is 5-bromo-2-(trifluoromethyl)pyrimidine |

| Trifluoromethylating Agent | MeO₂CCF₂SO₂F |

| Catalyst | Copper(I) iodide (CuI) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80-90 °C |

| Yield | 76.6% |

| Reference | chemicalbook.com |

Introduction of the Trifluoromethyl Group

The introduction of a trifluoromethyl group onto a pyrimidine ring is a critical step that can be achieved through several methodologies. These methods range from direct trifluoromethylation of a pre-formed pyrimidine nucleus to constructing the ring from a trifluoromethyl-containing precursor.

One direct approach involves the reaction of halogenated pyrimidine nucleosides with a trifluoromethyl source. For instance, 5-iodouridine (B31010) derivatives can be treated with trifluoromethyl iodide and copper powder to yield the corresponding 5-trifluoromethyluridine compounds, marking a direct trifluoromethylation of the nucleoside. rsc.org

Another effective strategy is a one-pot, multi-component reaction that builds the pyrimidine ring with the trifluoromethyl group already incorporated. This method avoids the potential selectivity issues associated with direct trifluoromethylation of an existing pyrimidine ring. researchgate.net For example, a three-component reaction using CF3SO2Na, aryl enaminones, and aryl amidine hydrochlorides has been developed for the facile synthesis of 5-CF3 pyrimidines. researchgate.net This process often involves radical addition followed by oxidation and subsequent cyclization to form the desired pyrimidine derivative.

General strategies for introducing trifluoromethyl groups into aromatic compounds, which are applicable to pyrimidines, often rely on transition-metal-catalyzed cross-coupling reactions to form C(sp2)–CF3 bonds. mdpi.com Historically, methods involved chlorine/fluorine exchange on a trichloromethylpyridine precursor, a technique first reported in 1947 for synthesizing trifluoromethylpyridine (TFMP). nih.gov

Trifluoromethoxylation Strategies for Pyrimidines

The trifluoromethoxy (-OCF3) group is another crucial fluorinated moiety that imparts unique properties to organic molecules. nih.gov Methodologies for the regioselective trifluoromethoxylation of pyrimidines have been developed, providing access to valuable building blocks for various applications. nih.govresearchgate.net

A notable strategy employs the Togni reagent for a one-pot trifluoromethoxylation of functionalized pyrimidines. nih.govmdpi.com This process is operationally simple and involves a radical O-trifluoromethylation of N-protected hydroxylamines derived from pyrimidines, followed by an OCF3-migration reaction pathway. nih.govresearchgate.net The reaction tolerates a wide range of functional groups and is amenable to gram-scale synthesis. nih.gov Typically, the reaction results in the OCF3 substituent being positioned ortho to the amino group. mdpi.com While effective, this method is limited by the need to prepare the N-hydroxylamine precursors and the high cost of Togni reagents for large-scale applications. mdpi.com

The reaction conditions can be tuned based on the electronic properties of the pyrimidine substrate. Electron-donating substituents can facilitate the OCF3 migration step, allowing the rearrangement to proceed at or below room temperature, whereas electron-deficient substrates may require heating. mdpi.com

| Reagent/Method | Substrate Type | Key Features | Ref |

| Togni Reagent I | Functionalized Pyrimidines | One-pot, regioselective, broad substrate scope | nih.gov |

| O-Trifluoromethylation/OCF3-migration | N-protected heteroaryl-N-hydroxylamines | Forms ortho-OCF3 substituted products | mdpi.com |

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in the efficient and selective synthesis of complex molecules like this compound. Transition metals, in particular, are widely used to facilitate key bond-forming reactions.

A documented synthesis of this compound involves a copper-catalyzed reaction. In this procedure, a starting compound is reacted in DMF with Copper(I) iodide (CuI) and methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MeO2CCF2SO2F). The mixture is heated to form the trifluoromethylated product. chemicalbook.com This highlights the utility of copper catalysis in introducing the -CF3 group.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also extensively used for the derivatization of pyrimidine scaffolds. For instance, 5-bromo-2,4-dichloropyrimidine (B17362) can be sequentially functionalized. First, an SNAr reaction with an aniline (B41778) is performed, followed by a second nucleophilic substitution with another amine. The resulting bromopyrimidine is then subjected to Suzuki-Miyaura coupling with an arylboronate ester using a palladium catalyst like Pd(dppf)Cl2 to furnish the final product. nih.gov Nickel-catalyzed cross-coupling has also emerged as a powerful method for C(sp2)–O bond formation, enabling the synthesis of complex aryl ethers from pyrimidine precursors. acs.org

| Catalyst System | Reaction Type | Application | Ref |

| CuI | Trifluoromethylation | Synthesis of this compound | chemicalbook.com |

| Pd(dppf)Cl2 / KOAc | Suzuki-Miyaura Coupling | C-C bond formation on bromopyrimidine core | nih.gov |

| NiBr2 • bpy / bpy | C(sp2)–O Coupling | Synthesis of pyrimidine-based aryl ethers | acs.org |

Sustainable and Advanced Synthetic Techniques

Modern synthetic chemistry emphasizes the development of sustainable and efficient manufacturing processes. Techniques such as microwave-assisted synthesis and continuous flow chemistry, guided by the principles of green chemistry, are increasingly being applied to the synthesis of pyrimidine derivatives. rasayanjournal.co.inpowertechjournal.com

Microwave-assisted synthesis is an energy-efficient technique that often leads to dramatic reductions in reaction times, increased product yields, and simplified workup procedures. rasayanjournal.co.innih.govnih.gov The use of microwave irradiation can accelerate reactions by efficiently heating the solvent and reactants. youtube.com

In the context of pyrimidine synthesis, microwave heating has been used to condense chalcones with urea to produce pyrimidine derivatives under basic conditions. powertechjournal.com Solid-phase synthesis of trisubstituted pyrimidines has also been significantly enhanced by microwave irradiation. researchgate.net For example, the total reaction time for a multi-step solid-phase synthesis was reduced from 21 hours under conventional heating to just 40 minutes using microwave assistance. researchgate.net This rapid and efficient heating makes it an ideal platform for creating libraries of compounds for therapeutic applications. nih.gov

| Synthesis Step | Conventional Method (Time) | Microwave-Assisted Method (Time) | Ref |

| Guanidine Functionalization of Resin | 12 hours | 10 minutes | researchgate.net |

| Pyrimidine Core Formation | 8 hours | 20 minutes | researchgate.net |

| Total (approx.) | 21 hours | 40 minutes | researchgate.net |

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety and process control, and the ability to integrate synthesis with in-line analysis and purification. nih.gov This technology is well-suited for the large-scale, efficient production of chemical intermediates and active pharmaceutical ingredients.

Flow chemistry has been successfully applied to the synthesis of pyrimidine-containing compounds and other nitrogen heterocycles. researchgate.netmdpi.com For example, a multi-step flow process was developed for the synthesis of the anticancer drug Imatinib, which features a pyrimidine core. The telescoped sequence involved an amide coupling followed by a palladium-catalyzed C-N cross-coupling reaction in high-temperature reactor coils, achieving a total residence time of 48 minutes. nih.gov The precise control over reaction parameters in a flow system is crucial for minimizing side reactions and preventing the precipitation of byproducts that could block the reactor. nih.gov

The principles of green chemistry are increasingly guiding the synthesis of pyrimidine derivatives to minimize environmental impact and enhance sustainability. benthamdirect.comnih.gov These principles focus on using safer reagents and solvents, improving energy efficiency, reducing waste, and employing catalytic methods. rasayanjournal.co.in

Key green approaches in pyrimidine synthesis include:

Catalysis: Utilizing reusable heterogeneous catalysts, organocatalysts, or biocatalysts to improve reaction efficiency and reduce waste. rasayanjournal.co.inpowertechjournal.com

Alternative Solvents: Employing safer solvents like water or ionic liquids, or conducting reactions under solvent-free conditions. rasayanjournal.co.iningentaconnect.com

Energy Efficiency: Using alternative energy sources such as microwave irradiation or ultrasound to reduce reaction times and energy consumption compared to conventional heating. powertechjournal.comingentaconnect.com

Multicomponent Reactions (MCRs): Designing syntheses where three or more reactants combine in a single pot to form the product, which increases efficiency and reduces the number of purification steps. rasayanjournal.co.in

These strategies not only lead to higher yields and shorter reaction times but also contribute to financial benefits and a reduced environmental footprint. rasayanjournal.co.in

Reactivity and Chemical Transformations of 2 Bromo 5 Trifluoromethyl Pyrimidine

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds at the 2-position of the pyrimidine (B1678525) ring is a key transformation for this substrate, enabling the synthesis of a wide array of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are among the most powerful tools for constructing C-C bonds, and 2-bromo-5-(trifluoromethyl)pyrimidine is an excellent substrate for such transformations. The electron-deficient nature of the pyrimidine ring, further enhanced by the trifluoromethyl group, facilitates the initial oxidative addition step in the catalytic cycle.

The Suzuki-Miyaura coupling is a widely used method for forming biaryl and heteroaryl-aryl bonds. In this reaction, this compound is coupled with an aryl or heteroaryl boronic acid or ester in the presence of a palladium catalyst and a base. rsc.orgnih.gov The reaction is highly efficient for creating 2-aryl- and 2-heteroaryl-5-(trifluoromethyl)pyrimidines, which are common scaffolds in medicinal chemistry and materials science. nih.govrsc.org

A variety of palladium catalysts, ligands, and bases can be employed, with the choice often depending on the specific boronic acid partner. rsc.orgmdpi.com For instance, catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or systems generated from palladium(II) precursors with bulky phosphine (B1218219) ligands (e.g., XPhos) are commonly used to achieve high yields and prevent side reactions like debromination. rsc.orgnih.govmdpi.com Microwave-assisted protocols have also been shown to accelerate these couplings significantly. rsc.orgnih.govresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Bromo-Heterocycles

| Bromo-Substrate (Analog) | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2 / XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | MW, 110°C, 40 min | 85% | rsc.org |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95°C, 15 h | Moderate to Good | mdpi.com |

| 5-Bromopyrimidine | Heteroaryl boronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95°C | Not specified | rsc.org |

| 2-Bromopyridine | Phenylboronic acid | Pd/C | Na₂CO₃ | EtOH/H₂O | 25°C, Flow | >95% | acs.org |

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed methods can be used to introduce aryl and heteroaryl groups. Direct C-H arylation, for example, is an increasingly popular method that couples the bromo-pyrimidine with an unactivated arene or heteroarene C-H bond, avoiding the need to pre-functionalize the coupling partner into an organometallic reagent. acs.orgfiu.edu These reactions typically require a palladium catalyst, a ligand, and often an additive like pivalic acid to facilitate the C-H activation step. acs.org The conditions must be carefully optimized to ensure selectivity and prevent homo-coupling of the starting materials.

In the absence of a different coupling partner, this compound can undergo palladium-catalyzed homo-coupling to form 2,2'-bi(5-(trifluoromethyl)pyrimidine). This reaction is typically promoted by a reducing agent or specific reaction conditions that favor the dimerization of the organopalladium intermediate. A relevant study on the closely related 2-bromo-5-(trifluoromethyl)pyridine (B156976) demonstrated that its homo-coupling to form 5,5′-bis(trifluoromethyl)-2,2′-bipyridine could be achieved efficiently using a palladium acetate (B1210297) catalyst with additives in a bio-renewable solvent. researchgate.net This type of reaction is valuable for synthesizing symmetrical bipyrimidine ligands, which are important in coordination chemistry.

Table 2: Example of Homo-coupling Reaction Conditions

| Substrate | Catalyst | Additives | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-5-(trifluoromethyl)pyridine | Palladium(II) acetate | Tetrabutylammonium (B224687) iodide (TBAI), K₂CO₃, Isopropanol (B130326) | Cyrene™ | 50°C | 5,5′-bis(trifluoromethyl)-2,2′-bipyridine | researchgate.net |

Organometallic Reagent-Mediated Transformations

An alternative strategy for functionalizing this compound involves converting the C-Br bond into a more reactive organometallic species. This approach opens the door to reactions with a wide range of electrophiles.

The bromine atom of this compound can be readily exchanged with a metal, typically lithium or magnesium, to generate a potent nucleophile. nih.gov Halogen-metal exchange is usually performed at low temperatures (e.g., -78 °C) using an organolithium reagent like n-butyllithium (n-BuLi) or a Grignard reagent such as isopropylmagnesium chloride (iPrMgCl), often in the presence of lithium chloride (LiCl) to form a more reactive "turbo-Grignard" reagent. nih.govresearchgate.netclockss.org

The resulting 2-lithio- or 2-magnesio-5-(trifluoromethyl)pyrimidine intermediate is highly reactive and can be quenched with various electrophiles to introduce a diverse range of functional groups at the 2-position. nih.govmdpi.com For example, reaction with aldehydes or ketones yields secondary or tertiary alcohols, while reaction with carbon dioxide followed by an acidic workup produces the corresponding carboxylic acid. This two-step sequence provides a powerful method for elaborating the pyrimidine core. researchgate.net

Table 3: Common Reagents for Halogen-Metal Exchange

| Reagent | Typical Solvent | Typical Temperature | Intermediate Formed | Reference |

|---|---|---|---|---|

| n-Butyllithium (n-BuLi) | THF, Diethyl ether | -78°C | 2-Lithio-5-(trifluoromethyl)pyrimidine | nih.gov |

| Isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) | THF | -20°C to 0°C | 2-Pyrimidylmagnesium chloride | researchgate.netclockss.org |

| Isopropylmagnesium chloride (iPrMgCl) + n-BuLi | THF | -20°C to 0°C | Mixed magnesiate/lithiate species | nih.govnih.gov |

Carboxylation of Metalated Intermediates

The introduction of a carboxyl group onto the pyrimidine ring can be achieved through the carboxylation of a metalated intermediate. This transformation typically involves a halogen-metal exchange reaction, followed by quenching with carbon dioxide. In the case of this compound, treatment with a strong organolithium reagent, such as n-butyllithium or a Grignard reagent, at low temperatures would generate a highly reactive 2-lithiated or 2-magnesiated pyrimidine species. This intermediate can then readily react with carbon dioxide to afford, after acidic workup, 5-(trifluoromethyl)pyrimidine-2-carboxylic acid. The formation of Grignard reagents from trifluoromethyl-substituted aryl halides can be facilitated by the use of LiCl to promote the insertion of magnesium.

While direct literature on the carboxylation of this compound is not abundant, the synthesis of related structures such as 2-trifluoromethyl pyrimidine-4-carboxylic acid derivatives has been described in patent literature, highlighting the feasibility of carboxylation reactions on the trifluoromethyl-substituted pyrimidine core. google.com The resulting carboxylic acid is a valuable intermediate for the synthesis of a variety of derivatives, including esters, amides, and other functional groups. google.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrimidine ring, exacerbated by the trifluoromethyl group, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. youtube.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate.

Amination and Thiolation Reactions

Amination of this compound can be readily achieved by reaction with a variety of primary and secondary amines. These reactions are often carried out in the presence of a base to neutralize the hydrogen bromide generated. The conditions for amination can be tailored based on the nucleophilicity of the amine and the reactivity of the pyrimidine substrate. For instance, palladium-catalyzed amination conditions have been shown to be effective for the substitution of bromo groups on related halopyridines. researchgate.netnih.gov In some cases, amination can also proceed under acidic conditions, where the pyrimidine nitrogen atoms are believed to play a role in promoting the reaction. nih.gov

Thiolation reactions with thiol nucleophiles can also be employed to introduce sulfur-containing moieties at the C2 position. A patent describes the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786) with benzenethiol, indicating the susceptibility of halogenated trifluoromethylpyrimidines to substitution by sulfur nucleophiles. google.com These reactions typically proceed under basic conditions to generate the more nucleophilic thiolate anion.

| Substrate | Nucleophile | Product | Conditions |

|---|---|---|---|

| 2,4-dichloro-5-(trifluoromethyl)pyrimidine | 2,2,2-trifluoroethanol | 2-(2,2,2-trifluoroethoxy)-4-chloro-5-(trifluoromethyl)pyrimidine | - |

| 2,4-dichloro-5-(trifluoromethyl)pyrimidine | benzyl alcohol | 2-benzyloxy-4-chloro-5-(trifluoromethyl)pyrimidine | - |

| 2,4-dichloro-5-(trifluoromethyl)pyrimidine | benzenethiol | 2-chloro-4-phenylthio-5-(trifluoromethyl)pyrimidine | - |

| 5-bromo-2-chloro-3-fluoropyridine | Secondary amines/primary anilines | 5-amino-2-chloro-3-fluoropyridine | Pd2dba3, Xantphos, base |

Impact of Trifluoromethyl and Bromo Substituents on SNAr Regioselectivity

In polyhalogenated pyrimidines, the regioselectivity of nucleophilic aromatic substitution is governed by the electronic and steric effects of the substituents. The trifluoromethyl group at the C5 position is a strong electron-withdrawing group, which deactivates the entire pyrimidine ring towards electrophilic attack but activates it for nucleophilic substitution. Its primary electronic influence is exerted on the adjacent C4 and C6 positions through resonance and inductive effects.

In this compound, the C2 and C6 positions are ortho to one nitrogen atom, while the C4 position is para to one and ortho to the other. The bromo group at C2 is a good leaving group. The strong electron-withdrawing nature of the trifluoromethyl group at C5 significantly activates the C2 and C4/C6 positions for nucleophilic attack. In related dihalopyrimidines, substitution often occurs preferentially at the C4 position. However, the presence of the trifluoromethyl group at C5 can influence this selectivity. In the case of this compound, the single halogen at the C2 position is the primary site for nucleophilic attack.

Cascade Substitution Sequences

While this compound itself has only one leaving group, related di- and trihalogenated pyrimidines can undergo sequential or cascade nucleophilic substitution reactions. For instance, a solid-phase synthesis of 2,4,8-trisubstituted pyrimidino[5,4-d]pyrimidines has been developed, which involves three controlled SNAr reactions on a trichlorinated precursor. nih.gov This demonstrates that with multiple leaving groups on the pyrimidine core, it is possible to introduce different nucleophiles in a stepwise manner, leading to highly functionalized pyrimidine derivatives. Such sequential substitutions are often controlled by varying the reaction conditions or the nucleophilicity of the incoming reagents.

Electrophilic Aromatic Substitution Reactions on the Pyrimidine Core

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which makes it highly resistant to electrophilic aromatic substitution (EAS). total-synthesis.com This deactivation is further intensified by the presence of the strongly electron-withdrawing trifluoromethyl group in this compound. youtube.com Electrophilic attack on the pyrimidine ring would require forcing conditions and is generally not a synthetically viable transformation. The nitrogen atoms of the pyrimidine ring are also basic and will be protonated under the acidic conditions typically required for EAS, further deactivating the ring towards electrophilic attack.

Studies on the nitration of pyridine (B92270) derivatives have shown that even with an activating N-oxide group, the reaction can be challenging, and the protonated species is strongly deactivated. rsc.org Given these factors, electrophilic aromatic substitution on the pyrimidine core of this compound is not a favored reaction pathway.

C–H Functionalization and Activation Strategies

Direct C–H functionalization has emerged as a powerful tool in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds, avoiding the need for pre-functionalized substrates. acs.org For electron-deficient heterocycles like pyrimidine, transition-metal-catalyzed C–H activation is a promising strategy. researchgate.netthieme-connect.com

Several approaches to the direct C–H functionalization of pyrimidines have been reported, including transition-metal-catalyzed cross-coupling reactions and deprotonative metalation. thieme-connect.com The C4 and C6 positions of the pyrimidine ring in this compound are potential sites for C–H activation. Palladium-catalyzed C–H arylation of 4-arylpyrimidines has been demonstrated, where the pyrimidine ring itself acts as a directing group. acs.org

Furthermore, directing-group-free strategies for the meta-C–H functionalization of pyridines have been developed, which involve the temporary conversion of the pyridine into an electron-rich intermediate. nih.gov Such strategies could potentially be adapted for the C–H functionalization of the pyrimidine core in this compound, providing access to a wider range of substituted derivatives.

Ruthenium-Mediated Catalytic C–H Activation

Ruthenium-catalyzed C–H activation has emerged as a powerful tool for the direct functionalization of unreactive C–H bonds, offering an atom-economical approach to the synthesis of complex organic molecules. researchgate.netnih.govacs.org While specific studies on the ruthenium-mediated C–H activation of this compound are not extensively documented, the reactivity of similar heterocyclic systems provides insights into its potential transformations. The pyrimidine ring, being electron-deficient, can be a challenging substrate for direct C–H activation. However, the presence of directing groups can facilitate regioselective functionalization. mdpi.com

In related systems, such as 4-aryl-pyrrolo[2,3-d]pyrimidines, ruthenium catalysis has been successfully employed for the ortho C–H amidation of the aryl group. rsc.org This suggests that if this compound were incorporated into a larger molecular scaffold with a suitable directing group, ruthenium-catalyzed C–H functionalization could be a viable strategy for further elaboration. For instance, the nitrogen atoms within the pyrimidine ring itself can act as directing groups, guiding the catalyst to activate specific C-H bonds. rsc.org

The typical catalysts employed in these transformations are ruthenium(II) complexes, such as [RuCl₂(p-cymene)]₂. mdpi.com The catalytic cycle is generally believed to involve the formation of a ruthenacycle intermediate through chelation-assisted C–H bond cleavage. nih.gov This intermediate then reacts with a coupling partner, followed by reductive elimination to afford the functionalized product and regenerate the active catalyst. Given the electronic properties of this compound, C–H activation would likely occur at the most electron-rich C-H bond available on an adjacent directing group, or potentially at the C-4 or C-6 positions of the pyrimidine ring if other factors favor it. However, without specific experimental data, these projections remain speculative.

Defluorinative Functionalization of the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be chemically robust, which contributes to the metabolic stability of many pharmaceuticals. nih.gov However, recent advances in synthetic methodology have enabled the selective functionalization of C-F bonds within the CF₃ group, a process known as defluorinative functionalization. chemrxiv.orgnih.gov This transformation opens up new avenues for the structural modification of trifluoromethylated compounds, allowing for the introduction of a diverse range of functional groups. researchgate.net

While the defluorinative functionalization of this compound has not been specifically reported, general methods developed for other trifluoromethylarenes and -heteroarenes are likely applicable. These reactions can proceed through various mechanisms, often involving single-electron transfer (SET) to the trifluoromethylated substrate to generate a radical anion. This intermediate can then undergo fluoride (B91410) elimination to form a difluoro radical or difluoroalkene, which can be trapped by a suitable reagent. researchgate.net

Recent research has highlighted photocatalytic methods for the defluorinative functionalization of trifluoromethyl arenes. researchgate.net These approaches utilize photoredox catalysts to initiate the C-F bond cleavage under mild conditions. Another strategy involves the use of strong reducing agents to generate a difluoromethyl anion, which can then react with electrophiles. nih.gov The application of such methods to this compound could potentially lead to the synthesis of novel difluoromethylated pyrimidine derivatives. The electron-deficient nature of the pyrimidine ring may influence the ease of reduction and subsequent defluorination.

Redox Chemistry and Functional Group Interconversions

The redox chemistry of this compound is influenced by the electron-withdrawing nature of both the pyrimidine ring and the trifluoromethyl group, as well as the presence of the bromine atom. These features render the molecule susceptible to both reduction and, to a lesser extent, oxidation.

Oxidation Reactions

The oxidation of this compound is generally challenging due to the electron-deficient character of the pyrimidine ring. The trifluoromethyl group, being a strong electron-withdrawing group, further deactivates the ring towards oxidative processes. nih.gov

However, under specific biological or chemical conditions, oxidative defluorination can occur. For instance, the bioactivation of a fluoropyrimidine moiety in a BACE1 inhibitor has been reported to proceed via oxidative defluorination, leading to the formation of reactive metabolites. hyphadiscovery.com This suggests that enzymatic systems or potent chemical oxidants could potentially effect the oxidation of the pyrimidine ring, which might be followed by the loss of fluoride from the trifluoromethyl group. It is important to note that these are generally not high-yielding synthetic transformations but are relevant in the context of metabolism and potential bioactivation pathways.

Reduction Reactions

The electron-deficient nature of the pyrimidine ring makes this compound a good candidate for reduction reactions. The bromine atom can be removed, or the pyrimidine ring itself can be reduced. A notable example of a reduction reaction involving a closely related compound is the reductive homocoupling of 2-bromo-5-(trifluoromethyl)pyridine. researchgate.net This reaction, catalyzed by palladium acetate, results in the formation of 5,5′-bis(trifluoromethyl)-2,2′-bipyridine. researchgate.net The reaction is typically carried out in the presence of a reducing agent, such as isopropanol, and a base.

A study on the reductive homocoupling of 2-bromo-5-(trifluoromethyl)pyridine was conducted at 50 °C using palladium acetate, tetrabutylammonium iodide (TBAI), potassium carbonate, and isopropanol in the bio-renewable solvent Cyrene™. researchgate.net The reaction progress was monitored by reverse phase HPLC.

| Catalyst | Ligand/Additive | Base | Reducing Agent/Solvent | Temperature (°C) | Product |

| Palladium Acetate | TBAI | Potassium Carbonate | Isopropanol in Cyrene™ | 50 | 5,5′-bis(trifluoromethyl)-2,2′-bipyridine |

Table 1: Conditions for the Reductive Homocoupling of 2-bromo-5-(trifluoromethyl)pyridine.

Given the structural and electronic similarities between pyridine and pyrimidine, it is plausible that this compound could undergo a similar reductive homocoupling to yield 5,5′-bis(trifluoromethyl)-2,2′-bipyrimidine.

In addition to the C-Br bond, other functional groups on similar heterocyclic systems can be reduced. For example, a nitro group on a 2-bromo-3-(trifluoromethyl)pyridine (B70544) ring can be selectively reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or tin(II) chloride. This indicates that if other reducible functional groups were present on the this compound scaffold, they could likely be selectively reduced under appropriate conditions.

Mechanistic Investigations of Transformations Involving 2 Bromo 5 Trifluoromethyl Pyrimidine

Elucidation of Reaction Pathways

Transformations involving 2-bromo-5-(trifluoromethyl)pyrimidine predominantly proceed through two major reaction pathways: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The presence of a highly electron-withdrawing trifluoromethyl group and the nitrogen atoms in the pyrimidine (B1678525) ring makes the system electron-deficient, thereby activating it towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr): In this pathway, a nucleophile attacks the carbon atom bearing the bromine atom, leading to the substitution of bromide. This reaction is facilitated by the strong electron-withdrawing nature of the trifluoromethyl group, which stabilizes the negative charge in the transition state. The SNAr mechanism is a cornerstone of aromatic chemistry and is particularly favored for electron-poor heterocyclic systems. nih.govchemistrysteps.comsemanticscholar.org The reaction typically proceeds via an addition-elimination mechanism.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 2-position of the pyrimidine ring makes the compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation (in the case of Suzuki-Miyaura and related couplings) or migratory insertion (in the case of Heck coupling), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Intermediates Identification and Characterization

The identification and characterization of reaction intermediates are pivotal for confirming a proposed reaction mechanism.

In nucleophilic aromatic substitution (SNAr) reactions of this compound, the key intermediate is a resonance-stabilized anionic σ-complex known as a Meisenheimer complex . nih.govyoutube.com This intermediate is formed by the addition of the nucleophile to the carbon atom attached to the leaving group. The negative charge of the Meisenheimer complex is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing trifluoromethyl group. semanticscholar.org Although often transient and difficult to isolate, these intermediates can sometimes be observed and characterized using spectroscopic techniques under specific conditions.

For palladium-catalyzed cross-coupling reactions , the intermediates are organopalladium species that are part of the catalytic cycle. Key intermediates include:

Oxidative Addition Complex: A Pd(II) species formed by the insertion of the Pd(0) catalyst into the C-Br bond.

Transmetalation Complex: In reactions like the Suzuki-Miyaura coupling, this intermediate is formed by the transfer of an organic group from an organometallic reagent (e.g., an organoboron compound) to the palladium center.

Reductive Elimination Precursor: A transient Pd(II) species from which the final product is eliminated, regenerating the active Pd(0) catalyst.

Characterization of these intermediates often relies on a combination of experimental techniques, including NMR spectroscopy and X-ray crystallography of stable analogues, as well as computational studies.

Kinetic and Thermodynamic Considerations

The rate and feasibility of transformations involving this compound are governed by kinetic and thermodynamic factors.

For SNAr reactions , the rate-determining step is typically the formation of the Meisenheimer complex. nih.gov The reaction rate is influenced by several factors:

Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates.

Solvent: Polar aprotic solvents can accelerate the reaction by solvating the cation of the nucleophilic reagent without strongly solvating the nucleophile itself.

Leaving Group Ability: The C-Br bond is readily cleaved in the elimination step, which is usually fast.

Table 1: Factors Influencing Reaction Rates in Transformations of this compound

| Factor | SNAr Reactions | Palladium-Catalyzed Cross-Coupling |

| Substrate | Electron-withdrawing groups (like -CF3) increase the rate. | The nature of the C-X bond (C-Br is reactive) is crucial. |

| Nucleophile/Coupling Partner | Stronger nucleophiles lead to faster reactions. | The nature of the organometallic reagent affects the transmetalation step. |

| Catalyst/Ligand | Not applicable. | The choice of palladium source and ligand significantly impacts the rate and efficiency. |

| Solvent | Polar aprotic solvents are generally preferred. | The solvent affects the solubility of reagents and the stability of intermediates. |

| Temperature | Higher temperatures generally increase the reaction rate. | The optimal temperature depends on the stability of the catalyst and reactants. |

Role of Catalysts and Ligands in Reaction Mechanisms

In palladium-catalyzed cross-coupling reactions, the catalyst and its associated ligands play a central role in determining the efficiency, selectivity, and scope of the transformation.

The palladium catalyst is the heart of the catalytic cycle. It facilitates the oxidative addition of the aryl bromide and subsequent steps leading to product formation. Common palladium sources include Pd(OAc)2 and Pd2(dba)3.

Ligands , typically phosphines, are crucial for stabilizing the palladium center, modulating its reactivity, and promoting the desired elementary steps of the catalytic cycle. The electronic and steric properties of the ligand have a profound impact on the reaction.

Electron-donating ligands can increase the electron density on the palladium center, which can facilitate the oxidative addition step.

Bulky ligands can promote reductive elimination and prevent the formation of inactive catalyst species. They can also create a specific coordination environment around the palladium atom that favors the desired reaction pathway.

For example, in Suzuki-Miyaura coupling reactions, bulky and electron-rich phosphine (B1218219) ligands like SPhos and XPhos have been shown to be highly effective, allowing for reactions to be performed at low catalyst loadings and with challenging substrates. nih.govresearchgate.netrsc.org The ligand can also influence the stability of the catalytic species and prevent catalyst decomposition.

Table 2: Common Catalysts and Ligands in Palladium-Catalyzed Cross-Coupling of Aryl Bromides

| Catalyst/Precatalyst | Ligand | Typical Reaction | Role of Ligand |

| Pd(OAc)2 | PPh3 (Triphenylphosphine) | Suzuki, Heck | General purpose, moderately electron-rich. |

| Pd2(dba)3 | PCy3 (Tricyclohexylphosphine) | Suzuki, Buchwald-Hartwig | Electron-rich, bulky, promotes oxidative addition. |

| PdCl2(PPh3)2 | - | Suzuki, Stille | Pre-formed complex, releases Pd(0) in situ. |

| XPhosPd G2 | XPhos | Suzuki, Buchwald-Hartwig | Bulky, electron-rich biarylphosphine, promotes efficient coupling. rsc.org |

| SPhos | SPhos | Suzuki, Buchwald-Hartwig | Highly active for hindered substrates and room temperature reactions. nih.govresearchgate.net |

Structure Reactivity Relationship Studies of 2 Bromo 5 Trifluoromethyl Pyrimidine Derivatives

Influence of the Trifluoromethyl Group on Pyrimidine (B1678525) Reactivity

The trifluoromethyl (-CF₃) group is a powerful modulator of molecular properties in organic chemistry. nih.gov Its influence on the pyrimidine ring is primarily characterized by its strong electron-withdrawing nature. mdpi.com

Key Research Findings:

Increased Lipophilicity: The presence of a trifluoromethyl group generally increases the lipophilicity of a molecule. This property can enhance membrane permeability, a crucial factor in the design of bioactive compounds. mdpi.com

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Consequently, the -CF₃ group is resistant to metabolic oxidation, which can improve the biological half-life of drug candidates. nih.gov

Electronic Depletion of the Ring: The high electronegativity of the fluorine atoms causes a strong inductive electron withdrawal from the pyrimidine ring. mdpi.com This effect makes the ring electron-deficient and significantly influences its reactivity, particularly towards nucleophiles. The electron-poor nature of the ring activates it for nucleophilic aromatic substitution (SNAr) reactions.

Impact on Acidity/Basicity: By withdrawing electron density, the -CF₃ group decreases the basicity of the nitrogen atoms in the pyrimidine ring. This modification can alter drug-receptor interactions and the pharmacokinetic profile of a molecule.

Table 1: Comparison of Electronic Properties of Substituents

| Substituent | Hansch π Parameter (Lipophilicity) | General Electronic Effect |

|---|---|---|

| -H (Hydrogen) | 0.00 | Neutral |

| -CH₃ (Methyl) | +0.56 | Electron-donating |

| -CF₃ (Trifluoromethyl) | +0.88 | Strongly electron-withdrawing |

Electronic Effects of Halogen Substituents (Bromine, Fluorine)

Halogens exert a dual electronic influence on aromatic systems: an inductive effect (-I) and a resonance effect (+R).

Fluorine (in the -CF₃ group): The fluorine atoms in the trifluoromethyl group are highly electronegative, leading to a potent electron-withdrawing inductive effect. This effect dominates, making the -CF₃ group one of the strongest electron-withdrawing groups used in medicinal chemistry. mdpi.com

Bromine (at the C2 position): The bromine atom at the C2 position also exhibits a strong electron-withdrawing inductive effect due to its electronegativity. This further depletes the pyrimidine ring of electron density, making the carbon atoms more electrophilic. While halogens can theoretically donate electron density via resonance, for bromine this effect is weak and generally outweighed by its inductive pull, especially in an already electron-deficient system like pyrimidine. The primary role of the bromine atom in this context is to act as a leaving group in nucleophilic substitution reactions. rsc.org

The combined electron-withdrawing power of both the 2-bromo and 5-trifluoromethyl substituents renders the pyrimidine ring highly susceptible to nucleophilic attack.

Steric Hindrance and its Impact on Reaction Outcomes

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede the approach of a reactant, thereby influencing the reaction rate and outcome. nih.govchemistryhall.com In 2-bromo-5-(trifluoromethyl)pyrimidine, both substituents contribute to the steric environment of the ring.

Trifluoromethyl Group: The -CF₃ group is significantly bulkier than a hydrogen or even a methyl group. mdpi.com Its presence at the C5 position can sterically shield the adjacent C4 and C6 positions, potentially directing incoming reagents to other sites.

Bromine Atom: The bromine atom at C2 is also larger than hydrogen. Its size can influence the approach of nucleophiles aiming to attack the C2 carbon. libretexts.org

In nucleophilic aromatic substitution (SNAr) reactions, the nucleophile typically attacks the carbon atom bearing the leaving group. The transition state of this reaction is crowded, involving the nucleophile, the leaving group, and the substituents on the ring. libretexts.org The steric bulk of the -CF₃ group at C5 and the bromine at C2 can affect the stability of this transition state and thus the reaction rate. While the electronic effects strongly favor nucleophilic attack, severe steric congestion could potentially slow the reaction or favor attack at a less hindered, electronically favorable site if one were available. nih.gov

Regioselectivity and Site Selectivity in Multi-substituted Pyrimidines

Regioselectivity describes the preference for a reaction to occur at one position over another. In this compound, the primary question of regioselectivity concerns the site of nucleophilic attack.

The pyrimidine ring itself directs nucleophilic attack to the 2, 4, and 6 positions, which are electronically deficient due to the influence of the two ring nitrogen atoms. The presence of powerful electron-withdrawing groups dramatically enhances this effect.

Analysis of this compound:

Electronic Activation: The C2, C4, and C6 positions are all activated towards nucleophilic attack. The -CF₃ group at C5 strongly withdraws electron density, further activating the adjacent C4 and C6 positions. The bromine at C2 likewise activates this position through induction.

Leaving Group Position: The bromine atom at the C2 position is a good leaving group. Nucleophilic substitution reactions on halogenated pyrimidines are common synthetic transformations.

Directing Effects: In a typical SNAr reaction, the nucleophile will replace the leaving group. Therefore, the most probable reaction is the displacement of the bromide ion at the C2 position. The powerful electron-withdrawing effect of the -CF₃ group at C5 significantly activates the entire ring for this substitution, making the C2 carbon a prime electrophilic site.

Studies on analogous 2,4-dichloropyrimidines show that an electron-withdrawing substituent at the C5 position generally directs nucleophilic attack to the C4 position. acs.orgnih.gov However, in the case of this compound, the only available leaving group is at C2. Therefore, nucleophilic attack is highly directed to the C2 position, leading to the formation of 2-substituted-5-(trifluoromethyl)pyrimidines. This high degree of site selectivity makes this compound a valuable building block in organic synthesis. nih.govresearchgate.net

Table 2: Predicted Reactivity Sites in this compound

| Ring Position | Substituent | Electronic Influence | Predicted Site for Nucleophilic Attack |

|---|---|---|---|

| C2 | -Br | Activated by ring N, -Br, and -CF₃; Contains leaving group | Most probable site |

| C4 | -H | Activated by ring N and -CF₃ | Possible, but no leaving group |

| C5 | -CF₃ | Electron-withdrawing group | Unlikely |

| C6 | -H | Activated by ring N and -CF₃ | Possible, but no leaving group |

Computational Chemistry and Advanced Spectroscopic Characterization Methodologies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a powerful and widely used computational method for investigating the structural and electronic properties of molecules. irjweb.com It offers a favorable balance between computational cost and accuracy, making it suitable for studying a range of molecular systems, including substituted pyrimidines. DFT calculations can provide deep insights into molecular geometry, conformational stability, electronic structure, reactivity, and spectroscopic properties. While specific, in-depth DFT studies focusing exclusively on 2-bromo-5-(trifluoromethyl)pyrimidine are not extensively detailed in the reviewed literature, the principles and applications of DFT are well-established for analogous heterocyclic and halogenated compounds. nih.govresearchgate.netnih.gov The following sections describe how DFT methodologies are applied to characterize this molecule.

Geometry optimization is a fundamental computational procedure that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. physchemres.org This process calculates forces on each atom and iteratively adjusts their positions until a minimum on the potential energy surface is located, which is confirmed by the absence of imaginary vibrational frequencies. nih.govphyschemres.org For this compound, DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), would be employed to determine its equilibrium geometry. irjweb.comphyschemres.org

The optimization process yields critical data on bond lengths, bond angles, and dihedral angles. These parameters provide a precise three-dimensional picture of the molecule. For instance, the calculations would reveal the planarity of the pyrimidine (B1678525) ring and the orientation of the trifluoromethyl group relative to it. The substitution of a bromine atom at the C2 position and a trifluoromethyl group at the C5 position is expected to induce slight distortions in the pyrimidine ring from its ideal hexagonal symmetry due to steric and electronic effects. Comparing the calculated bond lengths and angles with experimental data from techniques like X-ray crystallography, if available, serves to validate the chosen computational model. nih.gov

Table 1: Illustrative Predicted Geometrical Parameters for this compound The following data is illustrative, based on typical values for substituted pyrimidines, as specific published data for this molecule was not found.

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| C2-Br Bond Length | 1.88 - 1.92 Å |

| C5-CF3 Bond Length | 1.48 - 1.52 Å |

| N1-C2-N3 Bond Angle | 125 - 128° |

| C4-C5-C6 Bond Angle | 117 - 120° |

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character). aimspress.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. rsc.orgresearchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and more likely to engage in chemical reactions. aimspress.com For this compound, the electron-withdrawing nature of both the trifluoromethyl group and the bromine atom is expected to lower the energy of the LUMO, potentially resulting in a moderate to small energy gap, suggesting a reactive nature. researchgate.net Visualization of the HOMO and LUMO electron density distributions reveals the specific regions of the molecule involved in electron donation and acceptance. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound The following data is illustrative, based on typical values for similar heterocyclic compounds, as specific published data for this molecule was not found.

| Parameter | Typical Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -1.0 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 eV |

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. It is mapped onto the electron density surface, using a color scale to indicate different potential values. mdpi.comresearchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. mdpi.comresearchgate.net For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. Positive potentials would be expected near the hydrogen atoms and potentially around the bromine atom, indicating sites for nucleophilic interaction.

Fukui functions provide a more quantitative measure of local reactivity at specific atomic sites. derpharmachemica.combas.bg They are used to identify which atoms in a molecule are most likely to undergo nucleophilic, electrophilic, or radical attack. wjarr.com The Fukui function for nucleophilic attack (f-) indicates the propensity of a site to accept an electron, while the function for electrophilic attack (f+) indicates its tendency to donate an electron. wjarr.com For this compound, calculations would likely pinpoint the carbon atom attached to the bromine (C2) as a primary site for nucleophilic attack, due to the electronegativity of the attached halogen and adjacent nitrogen atoms.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. A larger value indicates greater stability. wjarr.com

Chemical Softness (S): The reciprocal of hardness (1/η), representing the molecule's polarizability. wjarr.com

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as -(E_HOMO + E_LUMO) / 2. wjarr.com

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts an additional electronic charge from the environment. It is calculated as ω = μ²/2η (where μ is the chemical potential, approximately -χ). wjarr.comresearchgate.net

These global descriptors provide a comprehensive picture of the molecule's stability and reactivity profile. researchgate.netrsc.org For this compound, the presence of strong electron-withdrawing groups would likely result in a high electrophilicity index, classifying it as a strong electrophile. researchgate.net

Table 3: Illustrative Global Reactivity Descriptors for this compound The following data is illustrative, based on typical values for related compounds, as specific published data for this molecule was not found.

| Descriptor | Typical Calculated Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.25 - 3.25 |

| Electronegativity (χ) | 3.75 - 4.75 |

| Electrophilicity Index (ω) | 2.50 - 3.50 |

DFT calculations are a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation and characterization of compounds. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. worktribe.comrsc.org Calculated shielding tensors are converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). For this compound, predicting the ¹⁹F NMR chemical shift is particularly important for characterizing the trifluoromethyl group. nih.govresearchgate.net The accuracy of these predictions is highly dependent on the choice of functional and basis set. worktribe.com

Vibrational Frequencies: DFT can compute the harmonic vibrational frequencies corresponding to a molecule's normal modes of vibration. openmopac.net These calculated frequencies can be correlated with experimental data from FT-IR and Raman spectroscopy. researchgate.netrsc.org A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental spectra. nih.gov This analysis allows for a detailed assignment of the observed vibrational bands to specific molecular motions, such as C-H stretching, C-Br stretching, C-F stretching, and pyrimidine ring vibrations. nih.gov

A Potential Energy Surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometry. pythoninchemistry.org By mapping the PES, chemists can understand the pathways of chemical reactions. youtube.com The PES shows reactants, products, and any intermediates as minima (valleys), while transition states are represented by first-order saddle points (mountain passes) connecting these minima. pythoninchemistry.org

For reactions involving this compound, such as nucleophilic aromatic substitution at the C2 position, DFT can be used to explore the PES. nih.gov This involves calculating the energy of the system along a defined reaction coordinate (e.g., the breaking of the C-Br bond and the formation of a new bond with a nucleophile). chemalive.com This analysis allows for the identification of reaction intermediates, like the Meisenheimer complex, and the calculation of activation energy barriers. Understanding the PES provides crucial insights into reaction mechanisms, kinetics, and the feasibility of different reaction pathways. nih.govchemalive.com

Non-linear Optical (NLO) Properties Calculations

Computational chemistry provides powerful tools for predicting the molecular properties of novel compounds. Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. journaleras.comnih.gov The NLO response of a molecule is primarily determined by its molecular electronic dipole moment (μ), mean polarizability (α), and first-order hyperpolarizability (β). journaleras.com Density Functional Theory (DFT) is a frequently employed computational method to calculate these parameters, offering insights into a molecule's potential as an NLO material. journaleras.comjournaleras.com

While specific DFT calculations for the NLO properties of this compound are not extensively documented in the surveyed literature, studies on closely related structural analogs provide valuable context. For instance, the NLO properties of the isomeric compound 5-Bromo-2-(trifluoromethyl)pyridine have been investigated using the DFT/B3LYP method. journaleras.com These calculations offer a comparative baseline for estimating the potential NLO activity of pyrimidine derivatives. journaleras.com The investigation of pyrimidine cores is particularly relevant as their electron-withdrawing nature makes them ideal for creating molecules with significant NLO properties. nih.gov

Table 1: Calculated NLO Properties for the Analogous Compound 5-Bromo-2-(trifluoromethyl)pyridine

| Parameter | Calculated Value | Method |

|---|---|---|

| Dipole Moment (μ) | 3.38 D | DFT/B3LYP/6-31++G(d,p) |

| Hyperpolarizability (β) | 74.44 x 10⁻³² esu | DFT/B3LYP/6-31++G(d,p) |

Data sourced from a study on a pyridine (B92270) analog as a reference. journaleras.com

Advanced Spectroscopic Characterization Techniques

A suite of advanced spectroscopic techniques is essential for the unambiguous structural elucidation and characterization of this compound.

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. The analysis of ¹H, ¹³C, and ¹⁹F nuclei provides a complete picture of the carbon-hydrogen framework and the fluorine environment.

¹H NMR: The proton NMR spectrum for this compound is expected to show two signals in the aromatic region, corresponding to the two non-equivalent protons on the pyrimidine ring. These would appear as singlets or narrow doublets, with their chemical shifts influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups.

¹³C NMR: The carbon NMR spectrum would display five distinct resonances corresponding to the five carbon atoms in the molecule (four in the pyrimidine ring and one in the trifluoromethyl group). The signals for the carbons attached to or near the fluorine atoms would exhibit characteristic splitting (C-F coupling).

¹⁹F NMR: Given the presence of a trifluoromethyl group, ¹⁹F NMR is an exceptionally sensitive and informative technique. nih.gov It is anticipated to show a single resonance for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is indicative of the electronic environment around the trifluoromethyl group. nih.govnih.gov

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | Aromatic region | Singlet | H-4/H-6 |

| ¹H | Aromatic region | Singlet | H-6/H-4 |

| ¹³C | ~160-170 | Quartet (q) | C-5 (attached to CF₃) |

| ¹³C | ~150-160 | Singlet/Doublet | C-2 (attached to Br) |

| ¹³C | ~130-140 | Singlet | C-4/C-6 |

| ¹³C | ~130-140 | Singlet | C-6/C-4 |

| ¹³C | ~120-125 | Quartet (q) | CF₃ |

Vibrational spectroscopy, including both FT-IR and Raman techniques, provides detailed information about the functional groups and molecular bonding within a compound. For this compound, the spectra would be characterized by vibrations associated with the pyrimidine ring, the trifluoromethyl group, and the carbon-bromine bond. Computational DFT methods are often used to calculate theoretical vibrational frequencies, which aids in the assignment of experimental bands. nih.govresearcher.life

Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=N and C=C ring stretching: These occur in the 1400-1600 cm⁻¹ region and are characteristic of the pyrimidine ring.

C-F stretching and CF₃ deformations: The strong C-F bonds of the trifluoromethyl group give rise to intense absorption bands, typically in the 1100-1300 cm⁻¹ region.

C-Br stretching: This vibration is expected at lower wavenumbers, typically in the 500-700 cm⁻¹ range.

Table 3: Principal Vibrational Modes for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | >3000 | FT-IR, Raman |

| Pyrimidine Ring Stretch (C=N, C=C) | 1400 - 1600 | FT-IR, Raman |

| CF₃ Symmetric/Asymmetric Stretch | 1100 - 1350 | FT-IR (strong) |

UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule. acs.org The substituted pyrimidine ring in this compound acts as a chromophore, capable of absorbing UV radiation. The absorption spectrum is expected to show bands corresponding to π → π* and n → π* electronic transitions. researchgate.net The positions (λmax) and intensities of these absorption bands are sensitive to the molecular structure and solvent. Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra and analyze the molecular orbitals (HOMO-LUMO) involved in these transitions. ijcce.ac.ir

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of a molecule's elemental formula.

For this compound, the mass spectrum would show the molecular ion peak [M]⁺. A key feature would be the characteristic isotopic pattern caused by the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by 2 mass units ([M]⁺ and [M+2]⁺). HRMS would confirm the exact mass consistent with the elemental formula C₅H₂BrF₃N₂.

Table 4: Molecular Formula and Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₂BrF₃N₂ |

| Average Molecular Weight | 226.98 g/mol |

| Monoisotopic Mass (for ⁷⁹Br) | 225.93535 u |

As this compound is a solid at room temperature, X-ray diffraction (XRD) on a single crystal is the most definitive method for elucidating its three-dimensional molecular structure in the solid state. nih.govrsc.org This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions within the crystal lattice. While an essential tool for absolute structure confirmation, a published crystal structure for this compound was not identified in the surveyed scientific literature.

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) is a crucial analytical technique used to determine the thermal stability of a material by measuring its change in mass as a function of temperature in a controlled atmosphere. This methodology provides valuable insights into the decomposition patterns, thermal stability, and the influence of various substituents on the pyrimidine core. While specific TGA data for this compound is not extensively detailed in publicly available literature, the thermal behavior of related pyrimidine derivatives can provide a framework for understanding its expected stability.

The thermal decomposition of pyrimidine derivatives is significantly influenced by the nature and position of the substituents on the pyrimidine ring. Studies on various pyrimidine compounds have shown that their thermal stability and decomposition kinetics vary based on their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can alter the thermal degradation profile of the molecule.

In a typical TGA experiment for a compound like this compound, a small sample would be heated at a constant rate in an inert atmosphere, such as nitrogen, to observe its decomposition profile. The resulting TGA curve would plot the percentage of weight loss against temperature.

Key Parameters from a TGA Curve:

Onset Decomposition Temperature (Tonset): The temperature at which significant decomposition begins. This is a primary indicator of the compound's thermal stability.